Cytotoxic Potency Gradient: Aplyronine C vs. Aplyronine A in HeLa-S3 Cells
Aplyronine C exhibits approximately 50-fold lower cytotoxic potency than Aplyronine A against HeLa-S3 human cervical carcinoma cells, providing a defined potency benchmark for researchers requiring a less potent actin-targeting probe [1]. The IC50 values are 22.4 nM for Aplyronine C versus 0.45 nM for Aplyronine A in the same HeLa-S3 assay system [1]. This difference is attributed to the absence of the N,N,O-trimethylserine (TMSer) ester moiety at the C7 position in Aplyronine C, a structural feature critical for high-affinity actin binding and full cytotoxic activity [2]. Notably, Aplyronine B, which contains a TMSer ester at C9 rather than C7, shows intermediate cytotoxicity (IC50 = 2.9 nM), confirming that both the presence and positional placement of the TMSer moiety modulate potency [3].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 22.4 nM |
| Comparator Or Baseline | Aplyronine A: 0.45 nM; Aplyronine B: 2.9 nM |
| Quantified Difference | Aplyronine C is 50-fold less potent than Aplyronine A; 7.7-fold less potent than Aplyronine B |
| Conditions | HeLa-S3 human cervical carcinoma cell line (in vitro cytotoxicity assay) |
Why This Matters
This quantitative potency gradient enables precise selection of the appropriate aplyronine congener based on desired cytotoxic threshold, with Aplyronine C offering a less potent alternative when sub-nanomolar potency may confound mechanistic dissection.
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- [3] Ohyoshi, T.; Takano, A.; Namiki, M.; Ogura, T.; Miyazaki, Y.; Ebihara, Y.; Takeno, K.; Hayakawa, I.; Kigoshi, H. Synthesis and Biological Activities of Aplyronine A Analogues toward the Development of Antitumor Protein–Protein Interaction Inducers between Actin and Tubulin. ACS Omega 2019, 4, 8598–8613. View Source
